3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-2-3-7-12(11)10-20-15-16-13-8-4-5-9-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVENGPWFESGMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-methylbenzyl chloride with 4H-1,2,4-benzothiadiazine 1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiadiazine ring can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of novel fungicides and bactericides
Mechanism of Action
The mechanism of action of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and structural features of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be contextualized against related compounds, as summarized below:
Table 1: Comparison of Key Benzothiadiazine, Pyridothiadiazine, and Thienothiadiazine Derivatives
Key Insights from Structural and Functional Comparisons
Substituent Position and Activity: Position 3: The 2-methylbenzylthio group in the target compound may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., methyl or amino groups in pyridothiadiazines). This bulky substituent could influence selectivity between AMPAR and KAR, as seen in thienothiadiazines with allyl vs. cyclopropyl groups . Position 4: Cyclopropyl (BPAM395) and allyl (BPAM307) substituents at position 4 significantly enhance AMPAR and KAR activity, respectively. The absence of a 4-substituent in the target compound may reduce potency compared to these analogs .
Core Structure Impact: Benzothiadiazines: Generally exhibit strong PI3Kδ inhibition (e.g., compound 15b) but reduced activity compared to quinazolinone leads . Thienothiadiazines: Improved blood-brain barrier penetration and cognitive effects (e.g., BPAM395) due to thiophene isosterism . Pyridothiadiazines: Higher selectivity for pancreatic KATP channels over vascular tissues, as seen with 5d .
Pharmacological Selectivity :
- The 2-methylbenzylthio group may confer unique selectivity profiles. For example, PI3Kδ inhibitors with fluorophenyl groups (15b) show >1,400-fold selectivity over PI3Kα/β, suggesting that aromatic substituents at position 3 enhance isoform specificity .
Metabolic Stability :
- Unsaturated benzo[e]thiadiazines (e.g., 7-chloro-5-(furan-3-yl)-3-methyl derivative) demonstrate improved pharmacokinetic profiles compared to dihydro analogs, highlighting the role of ring saturation in stability .
Biological Activity
3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound includes a thiadiazine ring fused with a benzene ring, featuring a 2-methylbenzylthio substituent that may influence its biological properties.
- Molecular Formula : C15H14N2O2S2
- Molecular Weight : 318.41 g/mol
- CAS Number : 896686-38-7
The presence of the 1,1-dioxide functional group enhances the compound's chemical reactivity and biological activity. The thiadiazine structure is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine structure exhibit significant biological activities including:
- Antimicrobial Activity : Thiadiazine derivatives have shown promising antimicrobial properties against a range of pathogens.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Interaction with specific enzymes or receptors.
- DNA Intercalation : Potential binding to DNA, affecting replication and transcription processes.
Antimicrobial Activity
A study explored the antimicrobial properties of thiadiazine derivatives and reported that compounds similar to 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine | Staphylococcus aureus | 32 |
| Similar Thiadiazine Derivative | Escherichia coli | 64 |
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. Critical Conditions :
- Catalysts: 1,8-Diazabicycloundec-7-ene (DBU) in pyridine facilitates cyclization .
- Solvents: Pyridine or dioxane for optimal reactivity and purity .
- Temperature: Reflux (100–120°C) for 2–8 hours, depending on intermediates .
Yield Optimization : Purification via crystallization (e.g., dioxane) or reversed-phase chromatography improves purity (>95%) .
What preliminary biological activities have been reported for this compound?
Basic Research Question
Initial screenings reveal diverse biological activities:
- Antimicrobial : Moderate inhibition of Staphylococcus aureus and Escherichia coli (MIC: 12.5–100 μg/mL) via membrane disruption .
- Anticancer : Cytotoxicity against renal (A498) and non-small cell lung cancer (NCI-H460) cell lines (IC50: 10–50 μM) .
- Metabolic Modulation : ATP-sensitive potassium (KATP) channel activation, inhibiting insulin release in pancreatic β-cells .
Q. Screening Protocols :
- MTT Assay : Standard for cytotoxicity evaluation .
- MIC Determination : Twofold serial dilution for bacterial strains .
How does the substitution pattern on the thiadiazine ring influence receptor selectivity in AMPA and kainate receptor modulation?
Advanced Research Question
Substituents at the 4-position critically modulate receptor affinity:
Q. Mechanistic Insight :
Q. Methodology :
- Chiral Chromatography : Resolve enantiomers using amylose-based columns .
- Patch-Clamp Electrophysiology : Confirm KATP currents in isolated β-cells vs. aortic rings .
What computational approaches are validated for predicting the compound’s interaction with carbonic anhydrase IX?
Advanced Research Question
- Molecular Docking : AutoDock Vina simulates binding to CA IX’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of sulfonamide-Zn<sup>2+</sup> coordination over 100 ns trajectories .
Validation : Correlation between computed binding affinity (Kd) and experimental IC50 (R<sup>2</sup> = 0.87) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
